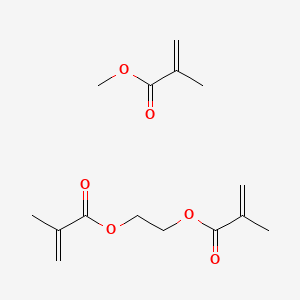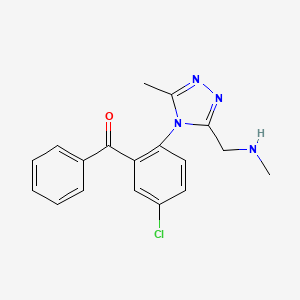
Uridine diphosphate-N-acetylgalactosamine 4-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-galactosamine 4-sulfate is a UDP-N-acetyl-D-galactosamine 4-sulfate in which the anomeric centre of the galactosamine fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-galactosamine 4-sulfate(3-).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Transformation
- Uridine diphosphate-N-acetylgalactosamine 4-sulfate (UDP-GalNAc-4-S) is integral in enzymatic processes. A study reported the isolation of a sulfated sugar nucleotide from quail egg white, predominantly comprising UDP-N-acetylgalactosamine 6-sulfate, an isomer of UDP-GalNAc-4-S, highlighting the enzyme-mediated sulfation in avian eggs (Nakanishi, Okuda, Tsuji, & Suzuki, 1979). Additionally, another study detailed an enzyme in hen oviduct that transfers sulfate from 3'-phosphoadenosine 5'-phosphosulfate to UDP-GalNAc-4-S (Harada, Shimizu, Nakanishi, & Suzuki, 1967).
Glycosaminoglycan Synthesis
- UDP-GalNAc-4-S plays a significant role in the synthesis of glycosaminoglycans. A microsomal preparation from chick embryo epiphyseal cartilage was shown to utilize UDP-GalNAc and glucuronic acid to form chondroitin sulfate, an essential glycosaminoglycan (Silbert & DeLuca, 1968). Moreover, UDP-GalNAc analogs were synthesized for developing unnatural glycosaminoglycans, expanding the synthetic options for these medically significant polysaccharides (Schultz et al., 2017).
Substrate for Enzymatic Reactions
- UDP-GalNAc-4-S serves as a substrate in various enzymatic reactions. It was found to be a substrate for lactose synthase, facilitating the formation of a disaccharide mimic (Tsuruta, Shinohara, Yuasa, & Hashimoto, 1997). This highlights its role in complex biochemical processes involving carbohydrate synthesis.
Precursor in Biosynthetic Pathways
- UDP-GalNAc-4-S is identified as a precursor in biosynthetic pathways. In studies on Methanobacterium thermoautotrophicum, compounds presumed to be precursors in pseudomurein biosynthesis included UDP-N-acetylgalactosamine, illustrating its significance in microbial biochemistry (König, Kandler, & Hammes, 1989).
Role in Protein-Glycan Linkage
- UDP-GalNAc-4-S is implicated in the enzymatic formation of protein-glycan linkages. An enzyme from sheep submaxillary gland was found to transfer N-acetyl-d-galactosamine from UDP-GalNAc to protein acceptors, critical in glycoprotein synthesis (McGuire & Roseman, 1967).
Propiedades
| 3863-56-7 | |
Fórmula molecular |
C17H27N3O20P2S |
Peso molecular |
687.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
ITVFJXYJMFKBES-ACMLXWNCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
Sinónimos |
UDP-Ga1NAc-S UDP-N-acetylgalactosamine 4-sulfate uridine diphosphate-N-acetylgalactosamine 4-sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)

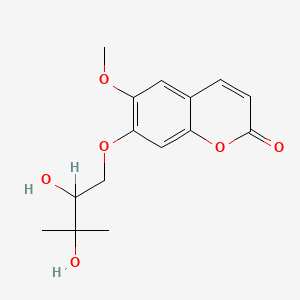
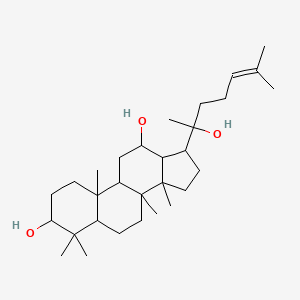
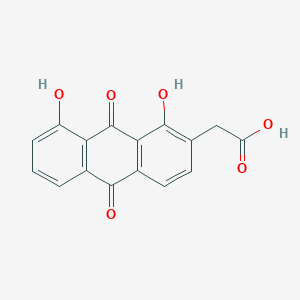
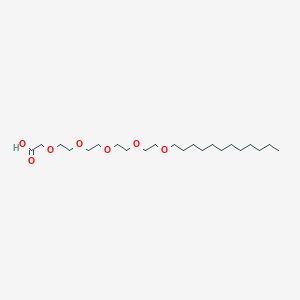
![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)
![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/no-structure.png)
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)
![methyl 3,4,5-trihydroxy-6-[[2-hydroxy-4-(hydroxymethyl)-8a-methoxycarbonyl-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate](/img/structure/B1230635.png)

